molecular formula C7H7BN2O3 B13652572 (5-Hydroxy-1H-indazol-6-yl)boronic acid

(5-Hydroxy-1H-indazol-6-yl)boronic acid

Cat. No.: B13652572
M. Wt: 177.96 g/mol
InChI Key: COIBFCOHXXIJGL-UHFFFAOYSA-N
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Description

(5-Hydroxy-1H-indazol-6-yl)boronic acid is an aromatic organoboron compound featuring an indazole core substituted with a hydroxy group at position 5 and a boronic acid (-B(OH)₂) moiety at position 6 (Figure 1). The boronic acid group enhances binding affinity to diol-containing biomolecules (e.g., sugars, nucleic acids) via reversible esterification, making this compound a candidate for drug development and molecular sensing applications .

Properties

Molecular Formula

C7H7BN2O3

Molecular Weight

177.96 g/mol

IUPAC Name

(5-hydroxy-1H-indazol-6-yl)boronic acid

InChI

InChI=1S/C7H7BN2O3/c11-7-1-4-3-9-10-6(4)2-5(7)8(12)13/h1-3,11-13H,(H,9,10)

InChI Key

COIBFCOHXXIJGL-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=C(C=C1O)C=NN2)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Hydroxy-1H-indazol-6-yl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed in aqueous or organic solvents.

Industrial Production Methods: Industrial production of (5-Hydroxy-1H-indazol-6-yl)boronic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: (5-Hydroxy-1H-indazol-6-yl)boronic acid undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding quinones or other oxidized products.

    Reduction: Formation of reduced derivatives.

    Substitution: Reactions with electrophiles or nucleophiles to form substituted products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Conditions vary depending on the substituent but often involve the use of bases or acids to facilitate the reaction.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized indazole derivatives.

Scientific Research Applications

(5-Hydroxy-1H-indazol-6-yl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (5-Hydroxy-1H-indazol-6-yl)boronic acid involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The exact mechanism depends on the specific application and target but often involves binding to active sites or allosteric sites on proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

The pharmacological and physicochemical properties of boronic acids are highly dependent on their aromatic substituents. Below is a comparative analysis of (5-Hydroxy-1H-indazol-6-yl)boronic acid and related compounds:

Table 1: Structural and Functional Comparison of Selected Boronic Acids
Compound Name Core Structure Substituents Key Properties
(5-Hydroxy-1H-indazol-6-yl)boronic acid Indazole 5-OH, 6-B(OH)₂ Enhanced diol binding via -OH; moderate solubility
6-Hydroxynaphthalen-2-yl boronic acid Naphthalene 6-OH, 2-B(OH)₂ Antiproliferative (IC₅₀ = 0.1969 µM); low solubility
Phenanthren-9-yl boronic acid Phenanthrene 9-B(OH)₂ Antiproliferative (IC₅₀ = 0.2251 µM); lipophilic
(5-Methyl-1H-indazol-6-yl)boronic acid Indazole 5-Me, 6-B(OH)₂ Higher solubility than hydroxy variant; reduced diol affinity
(5-Ethoxy-1H-indazol-6-yl)boronic acid Indazole 5-OEt, 6-B(OH)₂ Increased lipophilicity; potential for membrane penetration

Key Observations:

  • Hydroxy vs. Methyl Substituents: The 5-hydroxy group in (5-Hydroxy-1H-indazol-6-yl)boronic acid likely improves aqueous solubility compared to its 5-methyl analog, which is more lipophilic . However, the hydroxy group may also enhance binding to diols (e.g., sugars, catechols) through hydrogen bonding, a feature less pronounced in methyl-substituted analogs .
  • Core Structure Differences: Naphthalene- and phenanthrene-based boronic acids exhibit potent antiproliferative activity in triple-negative breast cancer models (IC₅₀ ~0.2 µM), but their planar aromatic systems may reduce selectivity compared to the indazole core, which offers nitrogen-based hydrogen-bonding sites .
Antiproliferative Effects
  • 6-Hydroxynaphthalen-2-yl boronic acid and phenanthren-9-yl boronic acid demonstrate sub-micromolar cytotoxicity in 4T1 breast cancer cells, attributed to interactions with serine proteases or transcription factors .
  • Indazole-based analogs , including (5-Hydroxy-1H-indazol-6-yl)boronic acid, are hypothesized to target histone deacetylases (HDACs) or proteases, though specific IC₅₀ data for the hydroxy-substituted variant remain unreported .
Enzyme Inhibition
  • Boronic acids with extended aromatic systems (e.g., naphthalene, phenanthrene) show broad-spectrum protease inhibition but may lack specificity. In contrast, indazole derivatives like [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid exhibit selective HDAC inhibition at nanomolar concentrations, suggesting that the indazole scaffold improves target specificity .

Solubility and Binding Properties

Table 2: Physicochemical and Binding Properties
Compound Name Solubility Association Constant (Kₐ, M⁻¹) Key Interactions
(5-Hydroxy-1H-indazol-6-yl)boronic acid Moderate (aqueous) Not reported Diol binding via -B(OH)₂ and -OH
Diphenylborinic acid Low 10³–10⁴ (catechol) Enhanced affinity via R₂B(OH)
Phenyl boronic acid Low 10²–10³ (diols) Lower diagnostic accuracy than indazole analogs

Key Findings:

  • Diol Binding: Borinic acids (R₂B(OH)) exhibit higher association constants than boronic acids (R-B(OH)₂) due to steric and electronic effects, but (5-Hydroxy-1H-indazol-6-yl)boronic acid may bridge this gap via synergistic interactions between its boronic acid and hydroxy groups .
  • Solubility Challenges: Lipophilic analogs like phenanthren-9-yl boronic acid face precipitation issues in cell culture media, whereas hydroxy- and methoxy-substituted indazoles show improved compatibility with aqueous systems .

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